![molecular formula C12H15BrN2O4S B1456031 N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide CAS No. 1365962-58-8](/img/structure/B1456031.png)
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide
Descripción general
Descripción
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide, also known as N-ASPB, is a small organic molecule with a variety of applications in scientific research. It is a synthetic compound whose structure is composed of an amide group, a bromine atom, and an acetylamino group. N-ASPB is a versatile compound that has been used in a variety of scientific applications, including enzyme inhibition, protein-protein interactions, and drug development.
Aplicaciones Científicas De Investigación
Synthesis of Sulfur(VI) Fluorides
A study by Zhou et al. (2018) discusses the design, synthesis, and application of a crystalline reagent for the synthesis of sulfur(VI) fluorides, demonstrating the utility in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This indicates the role of similar sulfonamide compounds in facilitating the synthesis of sulfur-containing organic molecules with potential applications in pharmaceuticals and agrochemicals (Zhou et al., 2018).
Antimicrobial Activity
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. Their research suggests that compounds with a sulfamoyl group, akin to N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide, could be potential candidates for developing new antimicrobial agents, demonstrating the versatility of sulfonamide derivatives in drug development (Darwish et al., 2014).
Enzyme Inhibition
Bilginer et al. (2020) reported on the synthesis of sulfonamides designed to inhibit acetylcholinesterase and carbonic anhydrases. This suggests that derivatives of sulfonamides, such as N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide, may play a crucial role in developing inhibitors for enzymes implicated in diseases like Alzheimer's, glaucoma, and other conditions, highlighting the compound's potential in therapeutic applications (Bilginer et al., 2020).
Organic and Medicinal Chemistry
The research by Chohan and Shad (2011) into sulfonamide-derived ligands and their metal complexes points to the broader applicability of such compounds in the synthesis of materials with potential antibacterial, antifungal, and cytotoxic activities. This demonstrates the compound's relevance not only in medicinal chemistry but also in materials science, especially for applications requiring antimicrobial properties (Chohan & Shad, 2011).
Propiedades
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4S/c1-3-11(13)12(17)14-9-4-6-10(7-5-9)20(18,19)15-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKMTMLQLGNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





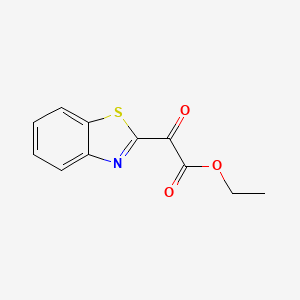
![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)
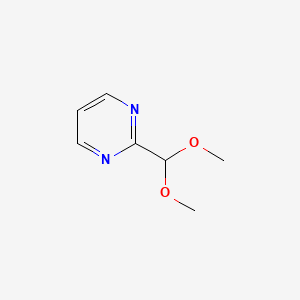


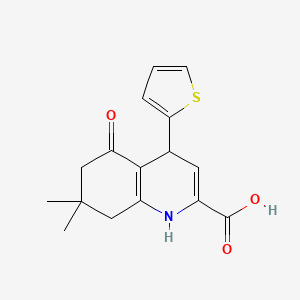
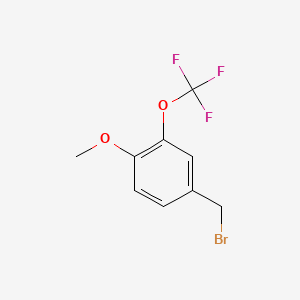
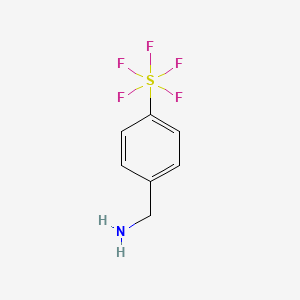
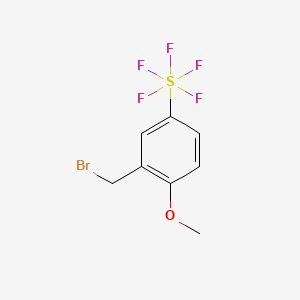
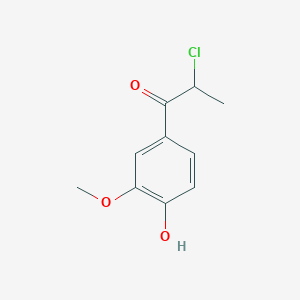

![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)